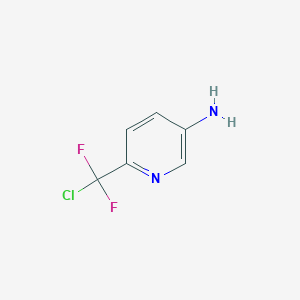

6-(Chlorodifluoromethyl)pyridin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(Chlorodifluoromethyl)pyridin-3-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring . This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including 6-(Chlorodifluoromethyl)pyridin-3-amine, often involves selective fluorination reactions. One common method is the Balz-Schiemann reaction, which involves the conversion of an aromatic amine to a diazonium salt, followed by its reaction with a fluorinating agent . Another method is the Umemoto reaction, which uses electrophilic fluorinating agents to introduce fluorine atoms into the pyridine ring .

Industrial Production Methods

Industrial production of fluorinated pyridines typically involves large-scale fluorination processes using specialized equipment to handle the reactive and often hazardous fluorinating agents. The choice of method depends on factors such as yield, cost, and environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

6-(Chlorodifluoromethyl)pyridin-3-amine can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the electron-withdrawing effect of the fluorine atoms, which makes the pyridine ring more susceptible to nucleophilic attack.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples of these reactions are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridines .

Aplicaciones Científicas De Investigación

6-(Chlorodifluoromethyl)pyridin-3-amine has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 6-(Chlorodifluoromethyl)pyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The electron-withdrawing fluorine atoms can enhance binding affinity and selectivity by stabilizing the interaction with the target molecule . This can lead to inhibition of enzyme activity or modulation of receptor function .

Comparación Con Compuestos Similares

Similar Compounds

3,6-Difluoropyridine: Similar in structure but lacks the chlorodifluoromethyl group.

2,3,6-Trifluoropyridine: Contains an additional fluorine atom, leading to different reactivity and properties.

6-Fluoropyridin-3-amine: Similar but with only one fluorine atom, affecting its chemical behavior.

Uniqueness

6-(Chlorodifluoromethyl)pyridin-3-amine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics .

Actividad Biológica

6-(Chlorodifluoromethyl)pyridin-3-amine is a fluorinated pyridine derivative that has garnered attention due to its unique biological activities and potential applications in various fields, including agriculture and pharmaceuticals. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.

Overview of the Compound

- IUPAC Name : 6-[chloro(difluoro)methyl]pyridin-3-amine

- Molecular Formula : C6H5ClF2N2

- Molecular Weight : 178.57 g/mol

- Canonical SMILES : C1=CC(=NC=C1N)C(F)(F)Cl

The synthesis of this compound typically involves selective fluorination reactions, often utilizing methods such as the Balz-Schiemann reaction. This process converts an aromatic amine to a diazonium salt, which is then reacted with fluorinating agents to introduce the chlorodifluoromethyl group.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of electron-withdrawing fluorine atoms enhances its binding affinity and selectivity, making it effective in inhibiting certain biological pathways. This mechanism is crucial for its potential applications in medicinal chemistry and agrochemicals.

Applications in Agriculture

Research indicates that this compound exhibits insecticidal and herbicidal properties. Its ability to disrupt biological processes in pests makes it a candidate for use in crop protection. Studies have shown that this compound can affect the growth and reproduction of target organisms, making it valuable for developing new agrochemicals.

Pharmaceutical Potential

In medicinal chemistry, fluorinated compounds like this compound are explored for their enhanced metabolic stability and bioavailability. Preliminary studies suggest that this compound may have potential as a therapeutic agent due to its ability to modulate biological pathways involved in disease processes.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3,6-Difluoropyridine | Lacks chlorodifluoromethyl group | Moderate insecticidal activity |

| 2,3,6-Trifluoropyridine | Contains an additional fluorine atom | Enhanced herbicidal properties |

| 6-Fluoropyridin-3-amine | Only one fluorine atom | Limited biological activity |

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Insecticidal Activity : Laboratory tests indicate significant insecticidal effects against common agricultural pests, suggesting its potential as a new class of insecticides.

- Herbicidal Properties : The compound has shown promise in inhibiting weed growth, making it a candidate for herbicide development.

- Enzyme Inhibition Studies : Investigations into enzyme interactions have demonstrated that this compound can effectively inhibit specific enzymes related to metabolic pathways in target organisms.

Propiedades

Fórmula molecular |

C6H5ClF2N2 |

|---|---|

Peso molecular |

178.57 g/mol |

Nombre IUPAC |

6-[chloro(difluoro)methyl]pyridin-3-amine |

InChI |

InChI=1S/C6H5ClF2N2/c7-6(8,9)5-2-1-4(10)3-11-5/h1-3H,10H2 |

Clave InChI |

SBUQNSXFLDXYAU-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=NC=C1N)C(F)(F)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.